A Comprehensive Spectroscopic Guide to 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine: Elucidating Structure Through NMR, MS, and IR Analysis
A Comprehensive Spectroscopic Guide to 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine: Elucidating Structure Through NMR, MS, and IR Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectral data for the heterocyclic compound 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate in the synthesis of various biologically active molecules. By leveraging established spectroscopic principles and comparative data from related structures, this document offers a detailed interpretation of the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra of the title compound.
Introduction: The Significance of 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] The specific analogue, 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine, serves as a versatile building block, with the chloro and methylthio groups providing reactive sites for further molecular elaboration. Accurate structural confirmation and purity assessment are paramount in the synthesis and development of drug candidates, making a thorough understanding of its spectral characteristics essential.
Molecular Structure and Key Spectroscopic Features
The structure of 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine, with the systematic numbering of the bicyclic system, is presented below. This guide will dissect the expected signals in ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy, correlating each to the specific atoms and functional groups within this molecule.
Figure 1: Molecular Structure of 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine, a combination of ¹H and ¹³C NMR provides unambiguous evidence for its structure.
Experimental Protocol for NMR Analysis
A standardized protocol for acquiring high-quality NMR data for pyrrolo[2,3-d]pyrimidine derivatives is crucial for reproducibility.
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Sample Preparation:
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Accurately weigh 5-10 mg of the purified compound.
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Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). DMSO-d₆ is often preferred for this class of compounds due to its excellent solubilizing power and its ability to allow for the observation of exchangeable N-H protons.
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Transfer the solution to a clean, dry 5 mm NMR tube.
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¹H NMR Acquisition:
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The spectrum is typically acquired on a 400 MHz or higher field spectrometer.
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Standard acquisition parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
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The spectral width should be sufficient to cover the expected chemical shift range (typically 0-15 ppm).
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The chemical shifts are referenced to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).
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¹³C NMR Acquisition:
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Acquired on the same instrument as the ¹H NMR.
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A proton-decoupled experiment is standard to produce a spectrum with singlets for each unique carbon atom.
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A larger number of scans is typically required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
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The chemical shifts are referenced to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
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¹H NMR Spectral Data and Interpretation
The predicted ¹H NMR spectrum of 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine in DMSO-d₆ is summarized in the table below. The interpretation is based on the analysis of structurally similar compounds.[3]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.5 | Broad Singlet | 1H | N7-H | The pyrrole N-H proton is typically deshielded and appears as a broad singlet due to quadrupole broadening and potential hydrogen bonding. |
| ~7.2 | Doublet | 1H | H6 | This proton is part of the pyrrole ring and is coupled to H5, resulting in a doublet. |
| ~6.7 | Doublet | 1H | H5 | Coupled to H6, this proton appears as a doublet at a slightly upfield position compared to H6. |
| ~2.6 | Singlet | 3H | S-CH₃ | The methyl protons attached to the sulfur atom are in a relatively shielded environment and appear as a sharp singlet. |
¹³C NMR Spectral Data and Interpretation
The predicted ¹³C NMR spectrum provides complementary information, confirming the carbon backbone of the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 | C2 | The carbon atom attached to two heteroatoms (N and S) is significantly deshielded. |
| ~152 | C4 | The carbon atom bonded to chlorine and two nitrogen atoms is also highly deshielded. |
| ~151 | C7a | A quaternary carbon within the aromatic system. |
| ~122 | C6 | An aromatic CH carbon in the pyrrole ring. |
| ~100 | C5 | The second aromatic CH carbon of the pyrrole ring. |
| ~99 | C4a | Another quaternary carbon at the ring junction. |
| ~14 | S-CH₃ | The methyl carbon is in a highly shielded environment, appearing at a characteristic upfield chemical shift. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.
Experimental Protocol for Mass Spectrometry
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Ionization Method: Electrospray ionization (ESI) is a common and effective method for this class of compounds as it is a soft ionization technique that typically produces a prominent molecular ion peak.
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Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).
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Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, is preferred to obtain accurate mass measurements, which can be used to confirm the elemental composition.
Mass Spectrum Data and Interpretation
The predicted mass spectrum of 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and sulfur (³²S and ³⁴S).[4]
| m/z (predicted) | Assignment | Rationale |
| 200.0044 | [M+H]⁺ (for ³⁵Cl) | The protonated molecular ion is expected to be the base peak in a soft ionization method like ESI. |
| 202.0015 | [M+H]⁺ (for ³⁷Cl) | The isotopic peak for the heavier chlorine isotope will be observed with an intensity of approximately one-third of the base peak. |
| 221.9863 | [M+Na]⁺ (for ³⁵Cl) | The formation of a sodium adduct is common in ESI-MS. |
Fragmentation Pathway:
Under higher energy conditions (e.g., collision-induced dissociation in MS/MS), fragmentation of the molecular ion can occur. A plausible fragmentation pathway is the loss of the methyl group from the methylthio moiety.
Figure 2: A primary fragmentation pathway for 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol for IR Spectroscopy
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Sample Preparation: For a solid sample, the most common method is Attenuated Total Reflectance (ATR), where the solid is placed directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
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Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr) is recorded and subtracted from the sample spectrum.
IR Spectrum Data and Interpretation
The IR spectrum of 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine will show characteristic absorption bands for the N-H, C-H, C=N, C=C, and C-Cl bonds.
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |
| ~3100-3000 | N-H stretch | Pyrrole N-H | The N-H stretching vibration in the pyrrole ring typically appears in this region. |
| ~3000-2850 | C-H stretch | Aromatic and S-CH₃ | Aromatic C-H stretches appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group are expected just below 3000 cm⁻¹. |
| ~1620-1550 | C=N and C=C stretch | Pyrimidine and Pyrrole Rings | The stretching vibrations of the double bonds within the aromatic rings give rise to a series of sharp bands in this region. |
| ~1350 | C-N stretch | Aromatic Amine | Characteristic stretching vibrations for the C-N bonds within the heterocyclic system. |
| ~800-700 | C-Cl stretch | Aryl Chloride | The C-Cl stretching vibration for an aromatic chloride typically appears in the fingerprint region. |
Conclusion
The collective analysis of ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy provides a comprehensive and self-validating confirmation of the structure of 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine. By understanding the principles behind each technique and the expected spectral features, researchers and drug development professionals can confidently verify the identity and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.
References
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PubChemLite. 4-chloro-2-(methylthio)-7h-pyrrolo[2,3-d]pyrimidine. Available from: [Link]
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Zhang, Y., et al. An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. ResearchGate. Available from: [Link]
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MDPI. 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
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- 3. 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus [mdpi.com]
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